rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylicacid,trans
Description
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid, trans is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a trifluoromethyl (-CF₃) substituent at the C4 position. The compound is racemic (rac), indicating a 1:1 mixture of enantiomers, and adopts a trans configuration where the substituents on the piperidine ring are on opposite faces. This structure is commonly utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in the development of protease inhibitors and central nervous system (CNS) therapeutics due to its conformational rigidity and metabolic stability .
Properties
Molecular Formula |
C12H18F3NO4 |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-8(12(13,14)15)7(6-16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8-/m0/s1 |
InChI Key |
BMIJZIRDVRPARM-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid, trans, typically involves:
- Construction of the piperidine ring with correct stereochemistry at the 3 and 4 positions.
- Introduction of the trifluoromethyl group at the 4-position.
- Protection of the nitrogen atom with a tert-butoxycarbonyl group.
- Installation or retention of the carboxylic acid group at the 3-position.
These steps are often achieved through sequential transformations including alkylation, protection/deprotection, and stereoselective synthesis techniques.
Representative Reaction Conditions from Patent WO2006114401A2
- Deprotection: Removal of Boc group under acidic conditions such as 4N hydrochloric acid in dioxane at 0–60 °C.
- Coupling Reactions: Use of coupling reagents like BOP-Cl (Bis-(2-oxo-3-oxazolidinyl)-phosphinic acid chloride), carbonyldiimidazole, and bases like diisopropylethylamine in solvents such as dimethylformamide.
- Alkylation: Alkylation of intermediates with alkyl bromides in solvents like tetrahydrofuran or methylene chloride, using bases such as triethylamine.
- Hydrolysis: Hydrolysis of ester intermediates to carboxylic acids using sodium hydroxide or potassium hydroxide in alcoholic aqueous mixtures.
These steps are typically carried out under inert atmosphere (argon or nitrogen) and controlled temperatures ranging from 0 to 50 °C for 1 to 72 hours depending on the reaction.
Data Tables Summarizing Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | Dichloromethane, DMF | 0–25 | 1–24 | Protects amine nitrogen |
| Trifluoromethylation | Trifluoromethyl iodide or Togni reagent | THF, DMF | 0–50 | 1–24 | Introduces CF3 group at C-4 |
| Alkylation | Alkyl bromide, triethylamine | THF, methylene chloride | 0–50 | 1–72 | Used for intermediate modifications |
| Hydrolysis | NaOH or KOH aqueous/alcoholic solution | Methanol, ethanol, water | 20–60 | 1–24 | Converts esters to carboxylic acid |
| Deprotection | 4N HCl in dioxane | Dioxane | 0–60 | 1–12 | Removes Boc protecting group |
Research Findings and Analysis
- The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, which is beneficial for pharmacological applications.
- The Boc protecting group is essential during synthesis to prevent unwanted reactions on the nitrogen atom.
- Stereochemical purity is crucial; the trans isomer (3R,4S) is typically isolated or synthesized selectively due to its distinct biological activity.
- Molecular docking and spectroscopy studies indicate that the trifluoromethyl substitution improves binding affinity to biological targets, which is a focus in drug design.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of complex molecules.
Biology
In biological research, the compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its trifluoromethyl group is particularly useful in NMR spectroscopy for studying molecular interactions.
Medicine
The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional sites. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogs
The following table compares rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid, trans with structurally related piperidine and pyrrolidine derivatives:
Key Observations :
Trifluoromethyl vs. Phenyl/Fluorophenyl : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to phenyl or fluorophenyl analogs, which may improve blood-brain barrier penetration in CNS drug candidates .
Hazard Profile : Unlike the phenyl-substituted analog (CAS 652971-20-5), the target compound lacks reported acute toxicity or irritation hazards in available SDS data .
Stereochemical Impact : The trans configuration in piperidine derivatives confers distinct conformational preferences compared to cis analogs, influencing binding affinity in enzyme inhibition .
Functional Analogs (hERG Channel Modulators)
These compounds modulate cardiac action potentials by altering channel gating kinetics, a mechanism distinct from the target compound’s role as a synthetic intermediate. For example:
Biological Activity
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid (CAS Number: 2227790-04-5) is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H20F3N2O4 |
| Molecular Weight | 350.33 g/mol |
| Structure | Structure |
The biological activity of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid is primarily mediated through its interaction with G protein-coupled receptors (GPCRs). GPCRs are critical in various physiological processes and are common targets for drug development. The compound's structural features suggest it may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways.
GPCR Interaction
Research indicates that compounds with similar structures often interact with multiple GPCR families, leading to diverse biological effects such as:
- Modulation of neurotransmitter release
- Regulation of vascular tone
- Influence on immune responses
Pharmacological Effects
- Antinociceptive Activity : Studies have shown that piperidine derivatives exhibit significant antinociceptive effects in animal models. The mechanism is thought to involve modulation of pain pathways through opioid and non-opioid receptors.
- Anti-inflammatory Properties : Compounds similar to rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid have demonstrated the ability to reduce inflammation in various models, potentially through inhibition of pro-inflammatory cytokines.
- CNS Activity : Some derivatives have shown promise in treating neurological disorders by acting on neurotransmitter systems, particularly those involving serotonin and dopamine.
Case Studies
- Case Study 1 : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of piperidine-based compounds for their analgesic properties. The findings suggested that modifications at the piperidine ring could enhance efficacy and selectivity for specific receptors .
- Case Study 2 : In a pharmacological investigation involving animal models, rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid was tested for its anti-inflammatory effects. Results indicated a significant reduction in edema and inflammatory markers compared to control groups .
Q & A
Q. What are the critical steps and reagents for synthesizing rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid, trans?
The synthesis typically involves:
- Protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to introduce the Boc group .
- Trifluoromethyl group introduction via nucleophilic substitution or radical-mediated reactions, often employing reagents like TMSCF₃ or Umemoto’s reagent .
- Carboxylic acid formation through hydrolysis of esters (e.g., using LiOH or NaOH in THF/H₂O) .
- Stereochemical control via chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones or Sharpless epoxidation) to ensure the trans configuration .
Q. How can the stereochemical integrity of the 3R,4S configuration be confirmed experimentally?
- NMR Spectroscopy : Analysis of coupling constants (e.g., vicinal protons on the piperidine ring) and NOE correlations to confirm spatial arrangement .
- X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction .
- Chiral HPLC : Separation of enantiomers using columns like Chiralpak IA/IB with hexane/IPA mobile phases to verify enantiopurity .
Q. What are the primary methodologies for assessing biological activity in early-stage research?
- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) to measure affinity for targets like GPCRs or ion channels .
- Enzyme Inhibition Assays : Kinetic analysis (e.g., IC₅₀ determination) using fluorogenic substrates or colorimetric readouts .
- Cell-Based Functional Assays : Measurement of downstream signaling (e.g., cAMP accumulation or calcium flux) in transfected HEK293 or CHO cells .
Advanced Research Questions
Q. How can structural modifications to the piperidine ring resolve contradictions in structure-activity relationship (SAR) data?
Contradictions often arise from:
- Steric Effects : Bulkier substituents (e.g., tert-butyl vs. trifluoromethyl) may alter binding pocket accessibility. Use molecular dynamics (MD) simulations to map steric clashes and optimize substituent size .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) can enhance metabolic stability but reduce target affinity. Balance via Hammett analysis or QSAR modeling .
- Case Study : Replacing the trifluoromethyl group with a hydroxyphenyl moiety (as in related pyrrolidine derivatives) increased solubility but reduced CNS penetration, highlighting trade-offs in SAR .
Q. What computational strategies are effective for predicting off-target interactions of this compound?
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to screen against structural databases (e.g., PDB) for potential off-targets .
- Machine Learning Models : Train on datasets like ChEMBL to predict ADMET properties and liability targets (e.g., hERG, CYP450) .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between on-target and off-target complexes to prioritize synthetic modifications .
Q. How can researchers investigate degradation pathways under physiological conditions?
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) stress, followed by LC-MS/MS to identify degradation products .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via HR-MS. The tert-butoxycarbonyl group is prone to enzymatic hydrolysis, generating piperidine intermediates .
Q. What advanced analytical methods are recommended for characterizing low-abundance impurities?
- 2D-LC-MS/MS : Couple hydrophilic interaction chromatography (HILIC) with reverse-phase LC to separate polar and nonpolar impurities .
- Ion Mobility Spectrometry (IMS) : Resolve isobaric impurities by differentiating collision cross-sections .
- Isotopic Labeling : Use ¹³C/¹⁵N-labeled precursors to trace impurity origins during synthesis .
Methodological Considerations Table
| Research Aspect | Key Techniques | Critical Parameters |
|---|---|---|
| Stereochemical Analysis | Chiral HPLC, X-ray crystallography | Column type, mobile phase pH, crystal quality |
| SAR Optimization | MD simulations, FEP calculations | Force field accuracy, solvent model |
| Degradation Profiling | LC-MS/MS, HR-MS | Collision energy, ionization mode (ESI vs. APCI) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
